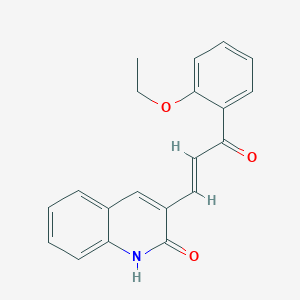

(E)-3-(3-(2-Ethoxyphenyl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one

Description

The chalcone substituent includes a 2-ethoxyphenyl group attached to a propenone system. Key properties include:

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-[(E)-3-(2-ethoxyphenyl)-3-oxoprop-1-enyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C20H17NO3/c1-2-24-19-10-6-4-8-16(19)18(22)12-11-15-13-14-7-3-5-9-17(14)21-20(15)23/h3-13H,2H2,1H3,(H,21,23)/b12-11+ |

InChI Key |

SEISRPMGAKDAMQ-VAWYXSNFSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C(=O)/C=C/C2=CC3=CC=CC=C3NC2=O |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C=CC2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Biological Activity

(E)-3-(3-(2-Ethoxyphenyl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the class of quinolone chalcones. This compound has garnered attention due to its potential anticancer properties and ability to interact with biological targets such as tubulin, which is crucial for cell division.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a quinoline core linked to a chalcone moiety, which is responsible for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action involves targeting the colchicine binding site on tubulin, leading to disruption of microtubule dynamics and ultimately inducing apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications on the phenyl ring significantly influence the compound's potency. The introduction of an ethoxy group at the para position of the phenyl ring enhances its anticancer activity compared to other derivatives lacking this substitution .

Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The results demonstrated that it effectively inhibited cell growth at low concentrations, showcasing its potential as a therapeutic agent with minimal toxicity towards normal cells .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have further validated the efficacy of this compound. Animals treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential for clinical application in cancer therapy .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compounds with variations in the substituents on the phenyl ring or quinoline core are compared below:

Key Trends and Structure-Activity Relationships (SAR)

Substituent Effects on Lipophilicity: Ethoxy (CTR-32) vs. methoxy (CTR-19/20): Ethoxy increases lipophilicity (logP ~1.5 vs. Fluorine (2-fluorophenyl analog): Introduces electronegativity, improving binding affinity to hydrophobic pockets .

Impact of Quinoline Substitution: Methoxy at 6- or 7-position (CTR-19/20): Alters electronic distribution, influencing hydrogen bonding with biological targets (e.g., tubulin in cancer cells) . Dual substitution (CTR-40): Combines ethoxy’s lipophilicity with methoxy’s solubility, balancing pharmacokinetic properties .

Hybrid Systems (Pyrimidine-Quinoline): Compound 12b: The naphthyl-pyrimidine moiety extends π-π stacking interactions, critical for sphingosine kinase inhibition (IC₅₀ ~0.5 µM) .

Biological Activities :

Crystallographic and Computational Insights

- CTR-32: No crystallographic data available, but analogs like the 2-fluorophenyl derivative () exhibit planar prop-1-en-1-one bridges, stabilized by C–H···O interactions .

- Thermodynamic Stability : Ethoxy-substituted compounds (e.g., CTR-32) show lower melting points than methoxy analogs (199–201°C vs. 227–235°C), suggesting reduced crystal lattice energy due to larger substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3-(2-Ethoxyphenyl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one, and how can reaction conditions be optimized to improve yields?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between a quinolin-2-one derivative and a substituted acetophenone. Key steps include:

- Base selection : Use KOH or NaOH in methanol/water mixtures under reflux (3–7 days) to drive the reaction to completion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance enolate formation, while glacial acetic acid facilitates cyclization in fused γ-pyrone derivatives .

- Temperature control : Reactions performed at 80–100°C improve yield by reducing side-product formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H NMR Analysis :

- The (E)-configuration of the propenone moiety is confirmed by a doublet at δ 7.76 ppm (J = 14.6 Hz) and δ 8.27 ppm (J = 14.6 Hz) for trans-coupled vinyl protons .

- Quinoline protons appear as singlets (δ 6.94–8.60 ppm), while ethoxy groups show signals at δ 4.02–4.05 ppm .

- IR Spectroscopy :

- Stretching vibrations at 1662 cm⁻¹ (quinolinone C=O) and 1579 cm⁻¹ (propenone C=O) confirm ketone groups .

Q. What are the key physicochemical properties (solubility, stability) influencing experimental design?

- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane. Stability tests in DMSO show no degradation over 72 hours at 4°C .

- Thermal stability : Melting points >300°C indicate high thermal resilience, suitable for high-temperature reactions .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict reactivity and electronic properties?

- DFT Applications :

- HOMO-LUMO analysis reveals electron-deficient quinoline rings, favoring nucleophilic attacks at the propenone β-carbon .

- Mulliken charges predict electrophilic substitution sites (e.g., C-3 of quinoline) for functionalization .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Assay standardization :

- Use uniform cell lines (e.g., HCT-116 for anticancer assays) and control for solvent effects (e.g., DMSO <0.1%) .

- Validate results with orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Q. How can substituent effects (e.g., ethoxy vs. morpholine groups) modulate biological activity?

- SAR Insights :

- Electron-donating groups (e.g., ethoxy): Enhance solubility but reduce kinase inhibition (e.g., IC₅₀ increases from 0.8 µM to 3.2 µM when replacing morpholine with ethoxy) .

- Bulky substituents : Piperidine groups at C-3 improve SK1 selectivity by 12-fold compared to pyrrolidine analogs .

- Table 1 : Comparative Bioactivity of Derivatives

| Substituent at C-3 | Target Enzyme (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Ethoxyphenyl | 3.2 ± 0.4 | 0.8 |

| Morpholinomethyl | 0.8 ± 0.1 | 1.5 |

| Piperidin-1-ylmethyl | 0.7 ± 0.2 | 1.2 |

| Data sourced from enzymatic assays (n=3) |

Q. What advanced techniques characterize solid-state behavior (e.g., crystallinity, polymorphism)?

- SC-XRD : Resolves disorder in solvent molecules (e.g., DMF in lattice voids) and confirms π-π stacking distances (3.4–3.6 Å) .

- DSC/TGA : Detects polymorphic transitions (endothermic peaks at 215°C) and decomposition thresholds (>300°C) .

Methodological Guidelines

- Synthetic Troubleshooting :

- Bioactivity Validation :

- Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.